5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Overview
Description
The compound 5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a derivative of dibenzo[b,f]azepine, which is a bicyclic compound consisting of two benzene rings fused to a seven-membered azepine ring. This structure is a key framework in various pharmacologically active compounds, including some antidepressants like imipramine and its analogs .
Synthesis Analysis
The synthesis of related dibenzo[b,f]azepine derivatives often involves multi-step reactions starting from commercially available precursors. For instance, substituted 10,11-dihydro-5H-dibenz[b,f]azepines, which are key intermediates for pharmaceuticals, can be synthesized from 2-bromotoluenes or 2-nitrotoluenes through a series of reactions including bromination, reaction with triethylphosphite, and a Horner-Emmons reaction followed by hydrogenation and ring closure . Another method involves the reaction of 5H-dibenz[b,f]azepine with chloroform and aqueous sodium hydroxide in the presence of a phase-transfer catalyst to introduce a cyclopropane ring .
Molecular Structure Analysis
Conformational studies of similar compounds, such as 5-acetyl-10-cyano-10,11-dihydro-5H-dibenz[b,f]azepine, have been conducted using variable temperature NMR. These studies reveal the presence of different conformational isomers and provide insights into the dynamics of the seven-membered ring and the ethylene bridge .
Chemical Reactions Analysis
Dibenzo[b,f]azepine derivatives undergo various chemical reactions. For example, the reaction of 5-acetyl-10,11-didehydro-5H-dibenz[b,f]azepine with nucleophiles like pyrrole and imidazole can lead to Michael addition or cycloaddition products . Oxidation reactions with m-chloroperbenzoic acid have been used to produce 10,11-oxides and other oxidized derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzo[b,f]azepine derivatives are influenced by their substituents. For instance, the introduction of a chloroacetyl group can affect the compound's reactivity and solubility. The properties of these compounds are typically characterized using techniques such as elemental analysis, IR, NMR, and mass spectrometry .
Scientific Research Applications
1. Therapeutic Potential in Vascular Cognitive Impairment
A study by Kaur et al. (2019) explored the use of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates as histone deacetylase inhibitors. One specific compound demonstrated potential in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in mice. This suggests its applicability in treating vascular cognitive impairment (Kaur et al., 2019).
2. Role in Synthesis of Pharmaceutical Compounds
Research by Jørgensen et al. (1999) highlights the significance of substituted 10,11-dihydro-5H-dibenz[b,f]azepines as key synthons in synthesizing various pharmaceutically active compounds, including imipramine and chlorimipramine analogues (Jørgensen et al., 1999).
3. Chemical Synthesis and Characterization
Bhatt and Patel (2006) detailed the synthesis process of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride, leading to the production of several compounds, including 5H-dibenzo[b,f]azepine-5-carboxylic acid [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide. These compounds have been characterized by various spectroscopic methods, indicating their potential in chemical research and pharmaceutical applications (Bhatt & Patel, 2006).
4. Application in Metabolite Synthesis
Tashiro et al. (1992) synthesized alcoholic metabolites of mosapramine, a new antipsychotic drug, using 10-ethoxy-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine. This work contributed to determining the chemical structures of these metabolites, demonstrating the compound's role in synthesizing and studying drug metabolites (Tashiro et al., 1992).
5. Developing Novel Pharmaceutical Derivatives
Balaure et al. (2010) focused on synthesizing new polycyclic compounds with dibenzo[b,f] azepine moieties. The synthesis of these compounds expands the possibilities for creating new pharmaceutical derivatives with potential therapeutic applications (Balaure et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-11-16(19)18-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCPQCCKJNJBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345702 | |
Record name | 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | |
CAS RN |
3534-05-2 | |
Record name | 2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-chloroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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